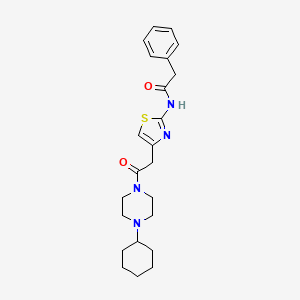
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a phenylacetamide group, making it a versatile molecule for research and industrial purposes.
作用机制
Target of Action
The primary target of the compound N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is the thrombopoietin receptor, also known as the c-Mpl receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
This compound acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and stimulates it, mimicking the action of the natural ligand, thrombopoietin . This leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased production of platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by this compound triggers a cascade of downstream signaling pathways. These pathways lead to the activation of transcription factors that regulate the expression of genes involved in megakaryocyte maturation and platelet production .
Pharmacokinetics
As an orally administered compound, it is expected to be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The result of the action of this compound is an increase in the number of platelets in the blood . This can help to reduce the risk of bleeding in patients with conditions such as chronic liver disease, who often have low platelet counts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylpiperazine with 2-bromoacetylthiazole under controlled conditions to form the intermediate product. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final compound. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like ethanol, dichloromethane, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
- 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
- 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid
Uniqueness
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications. Its structural features allow for versatile modifications, making it a valuable compound for research and development .
属性
IUPAC Name |
N-[4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-21(15-18-7-3-1-4-8-18)25-23-24-19(17-30-23)16-22(29)27-13-11-26(12-14-27)20-9-5-2-6-10-20/h1,3-4,7-8,17,20H,2,5-6,9-16H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXARKMEUUMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














